molecular formula C19H24N2O5 B12065510 N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester CAS No. 110504-56-8

N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester

Cat. No.: B12065510
CAS No.: 110504-56-8
M. Wt: 360.4 g/mol
InChI Key: XELKUJCVXJPLMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester typically involves the acetylation of gamma-carbethoxy homotryptophan followed by esterification. The reaction conditions often include the use of ethanol as a solvent and a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action for N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . detailed studies on its exact mechanism are limited.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

110504-56-8

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl 2-acetamido-4-(1H-indol-3-yl)pentanedioate

InChI

InChI=1S/C19H24N2O5/c1-4-25-18(23)14(10-17(21-12(3)22)19(24)26-5-2)15-11-20-16-9-7-6-8-13(15)16/h6-9,11,14,17,20H,4-5,10H2,1-3H3,(H,21,22)

InChI Key

XELKUJCVXJPLMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C(=O)OCC)NC(=O)C)C1=CNC2=CC=CC=C21

Origin of Product

United States

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